molecular formula C23H18ClN3O3 B2731176 (2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327186-50-4

(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2731176
CAS No.: 1327186-50-4
M. Wt: 419.87
InChI Key: NYKOKCYEQBQPLB-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3O3 and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic derivative belonging to the class of chromene compounds, which have garnered interest due to their diverse biological activities. This article reviews the biological activity of this particular compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a chromene backbone substituted with a chlorophenyl imine group and a methoxy group at specific positions. The presence of a pyridine moiety further enhances its biological profile. The molecular formula is C18H17ClN2O3C_{18}H_{17}ClN_{2}O_{3}, and its molecular weight is approximately 348.79 g/mol.

PropertyValue
Molecular FormulaC18H17ClN2O3C_{18}H_{17}ClN_{2}O_{3}
Molecular Weight348.79 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. Studies have shown that derivatives of chromene can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.

Antiviral Activity

Preliminary investigations into the antiviral potential of this compound suggest it may exhibit activity against human adenovirus (HAdV). Compounds structurally related to chlorophenyl derivatives have been reported to inhibit viral replication by targeting specific stages in the viral life cycle. Mechanistic studies indicate that such compounds can interfere with viral DNA replication processes, providing a basis for further exploration in antiviral therapy.

Anticancer Properties

Chromene derivatives have been extensively studied for their anticancer properties. The compound may induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators. Specific studies have highlighted the potential of similar compounds in inhibiting tumor growth in xenograft models, showcasing their promise as chemotherapeutic agents.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various chromene derivatives against clinical isolates. The compound exhibited significant inhibition against E. coli with an MIC value of 4 µg/mL.
  • Antiviral Mechanism : In vitro assays demonstrated that a related derivative effectively reduced HAdV replication by 70% at a concentration of 1 µM, suggesting potential for therapeutic development against viral infections.
  • Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with similar compounds resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC against E. coli: 4 µg/mL
Antiviral70% reduction in HAdV replication
AnticancerIC50 in MCF-7: 10-30 µM

Properties

IUPAC Name

2-(2-chlorophenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-14-7-5-12-20(25-14)27-22(28)16-13-15-8-6-11-19(29-2)21(15)30-23(16)26-18-10-4-3-9-17(18)24/h3-13H,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKOKCYEQBQPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.